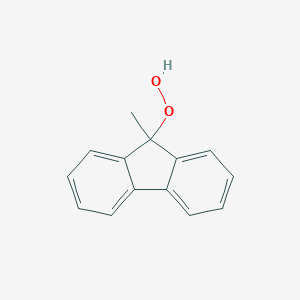

9-Hydroperoxy-9-methylfluorene

Description

Structure

3D Structure

Properties

CAS No. |

18774-09-9 |

|---|---|

Molecular Formula |

C14H12O2 |

Molecular Weight |

212.24 g/mol |

IUPAC Name |

9-hydroperoxy-9-methylfluorene |

InChI |

InChI=1S/C14H12O2/c1-14(16-15)12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9,15H,1H3 |

InChI Key |

HSOVYQBHMNRGKG-UHFFFAOYSA-N |

SMILES |

CC1(C2=CC=CC=C2C3=CC=CC=C31)OO |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=CC=CC=C31)OO |

Other CAS No. |

18774-09-9 |

Synonyms |

9-hydroperoxy-9-methylfluorene 9-MF-OOH |

Origin of Product |

United States |

Foundational & Exploratory

9-Hydroperoxy-9-methylfluorene chemical structure and properties

Technical Guide: 9-Hydroperoxy-9-methylfluorene

Part 1: Introduction & Significance

9-Hydroperoxy-9-methylfluorene (CAS: N/A for specific commercial bulk; often cited as an intermediate) is a tertiary organic hydroperoxide derived from the autoxidation of 9-methylfluorene.[1] It serves as a critical mechanistic intermediate in the study of radical oxidation processes in benzylic systems.[1] Unlike its parent compound fluorene, which oxidizes to 9-fluorenone, the presence of the methyl group at the C9 position blocks direct ketone formation, forcing the reaction through a stable hydroperoxide intermediate.

This compound is primarily of interest to:

-

Organic Chemists: As a model for tertiary benzylic hydroperoxides.[1]

-

Bio-organic Researchers: Studying cytochrome P-450 mediated oxidations, where it appears as a metabolic intermediate.[1]

-

Polymer Scientists: Investigating radical initiators and degradation pathways of fluorene-based polymers.[1]

Part 2: Chemical Structure & Physical Properties[1][2][3][4][5][6]

Structural Analysis

The molecule consists of a rigid, planar fluorene backbone.[1] The C9 carbon is sp³ hybridized, bonded to a methyl group and a hydroperoxy (-OOH) group.[1] This quaternary center prevents aromatization to a fluorenyl cation or radical without bond cleavage.[1]

| Property | Data | Notes |

| IUPAC Name | 9-Hydroperoxy-9-methyl-9H-fluorene | |

| Molecular Formula | C₁₄H₁₂O₂ | |

| Molecular Weight | 212.24 g/mol | |

| Precursor | 9-Methylfluorene (MW 180.[1][2][3][4]25) | |

| Reduction Product | 9-Methyl-9H-fluoren-9-ol (MW 196.[1][2][4]24) | |

| Physical State | Labile Solid / Viscous Oil | Often isolated as a crude solid; decomposes upon heating.[1][2][4] |

| Solubility | Soluble in organic solvents (CHCl₃, Benzene, EtOAc) | Low solubility in water.[2][4] |

Spectroscopic Characterization (Synthesized Data)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.30 – 7.80 ppm (m, 8H): Aromatic protons of the fluorene ring.[1]

-

δ 8.0 – 9.5 ppm (br s, 1H): Hydroperoxy proton (-OOH).[1] Note: Chemical shift is concentration-dependent and exchangeable with D₂O.[1]

-

δ 1.65 – 1.75 ppm (s, 3H): Methyl group (-CH₃).[1] Shifted downfield relative to 9-methylfluorene (δ ~1.5 ppm) due to the electron-withdrawing peroxide group.[1]

-

-

IR Spectroscopy:

Part 3: Synthesis & Formation Mechanism

The primary route to 9-hydroperoxy-9-methylfluorene is the radical-initiated autoxidation of 9-methylfluorene.[1] This process mimics the degradation of polymers and biological lipids.[1]

Experimental Protocol: AIBN-Initiated Autoxidation

Objective: Selective oxidation of 9-methylfluorene to its hydroperoxide.

Reagents:

-

9-Methylfluorene (10 mmol)[1]

-

AIBN (2,2'-Azobis(2-methylpropionitrile)) (0.5 mmol, 5 mol%)[1]

-

Benzene or Chlorobenzene (50 mL) [Caution: Benzene is carcinogenic; Chlorobenzene is a safer alternative][2]

-

Oxygen gas (O₂)[2]

Procedure:

-

Dissolution: Dissolve 9-methylfluorene in the solvent in a round-bottom flask equipped with a reflux condenser.

-

Initiation: Add AIBN as the radical initiator.

-

Oxygenation: Purge the system with O₂ and maintain a positive pressure of oxygen (balloon or bubbler).[1]

-

Reaction: Heat the mixture to 37–60°C for 24–48 hours. Note: Higher temperatures accelerate decomposition of the product.[2]

-

Monitoring: Monitor via TLC (Thin Layer Chromatography) or HPLC. The product is more polar than the starting material but less polar than the corresponding alcohol.[1]

-

Workup: Evaporate solvent under reduced pressure at low temperature (<30°C).

-

Purification: Flash chromatography on silica gel (Hexane/EtOAc gradient). Warning: Peroxides can decompose on silica; rapid elution is recommended.[1][2]

Mechanistic Pathway

The reaction follows a classic radical chain mechanism:

-

Abstraction: A radical (from AIBN) abstracts the benzylic hydrogen from C9.[1]

-

Oxygen Addition: The tertiary C9 radical reacts with O₂ to form a peroxyl radical.[1]

-

Propagation: The peroxyl radical abstracts a Hydrogen from another 9-methylfluorene molecule, generating the hydroperoxide and regenerating the C9 radical.[1]

Figure 1: Radical chain mechanism for the autoxidation of 9-methylfluorene.

Part 4: Reactivity & Decomposition[3]

The hydroperoxide is chemically versatile but thermally unstable.[1]

Reduction to Alcohol

The most common reaction is the reduction to 9-methyl-9H-fluoren-9-ol .[1]

-

Reagent: Triphenylphosphine (PPh₃) or Dimethyl sulfide (DMS).[1]

-

Mechanism: Oxygen atom transfer.[1] PPh₃ is oxidized to O=PPh₃.[1]

-

Utility: This reaction is often used to quantify the hydroperoxide yield indirectly by measuring the stable alcohol via GC-MS.[1]

Thermal Decomposition

Heating the hydroperoxide leads to homolytic cleavage of the O-O bond, generating a highly reactive alkoxy radical .[1]

-

Pathway: R-OOH → R-O[1]• + •OH

-

Fate of Alkoxy Radical:

Part 5: Safety & Handling

Warning: Organic peroxides are potentially explosive and shock-sensitive.[1]

-

Storage: Store at -20°C or lower in the dark.

-

Concentration: Never distill to dryness. The concentrated peroxide may detonate.[1]

-

Testing: Regularly test for peroxide content using starch-iodide paper before handling old samples.[1]

-

Disposal: Quench with a reducing agent (e.g., aqueous sodium sulfite or ferrous sulfate) before disposal.[1]

References

-

Chen, C., & Gurka, D. P. (1985).[1] Hydroperoxidation by cytochrome P-450 oxygenase: metabolism of 9-methylfluorene. Archives of Biochemistry and Biophysics. Link

-

Sollin, M., et al. (2023).[1] Oxidation of secondary hydroperoxides via αC–H abstraction to form ketones and hydroxyl radicals: fluorene autoxidation as a model system. Canadian Journal of Chemistry.[1] Link[2]

-

NIST Chemistry WebBook. 9-Methylfluorene Spectral Data. Link[2]

-

PubChem Database. 9-Hydroxy-9-methylfluorene (Reduction Product). Link[2]

Sources

- 1. 9-Hydroxy-9-methylfluorene | C14H12O | CID 95933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 9H-Fluorene, 9-methyl- (CAS 2523-37-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. 9H-Fluorene, 9-methyl- (CAS 2523-37-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-Depth Technical Guide to the Autoxidation of 9-Methylfluorene to its Hydroperoxide

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Autoxidation in Organic Chemistry and Drug Development

Autoxidation, the spontaneous oxidation of organic compounds in the presence of oxygen, is a fundamental process with profound implications across various scientific disciplines. From the degradation of materials to the metabolic activation of xenobiotics, understanding the mechanisms of autoxidation is paramount. For professionals in drug development, elucidating these pathways is critical for assessing the stability, degradation, and potential toxicity of pharmaceutical compounds. 9-Methylfluorene, a substituted aromatic hydrocarbon, serves as an exemplary model for studying the autoxidation of molecules with benzylic hydrogens, a common structural motif in many drug candidates. This guide provides a comprehensive exploration of the mechanism of 9-methylfluorene autoxidation to its corresponding hydroperoxide, offering both theoretical insights and practical experimental protocols.

The Core Mechanism: A Free Radical Chain Reaction

The autoxidation of 9-methylfluorene proceeds via a classic free-radical chain reaction, a self-propagating process involving three key stages: initiation, propagation, and termination.[1] This reaction is driven by the abstraction of the relatively labile tertiary hydrogen atom at the 9-position of the fluorenyl ring system, which is activated by the adjacent aromatic rings and the methyl group.

Initiation: The Spark that Ignites the Chain

The initiation phase is the initial formation of a free radical from a non-radical species.[1] In the context of 9-methylfluorene autoxidation, this can be triggered by several factors:

-

Thermal or Photochemical Energy: Exposure to heat or light can induce the homolytic cleavage of weak bonds in the system, generating initial radicals.[1]

-

Presence of Initiators: Trace amounts of radical initiators, such as peroxides or other reactive oxygen species, can abstract a hydrogen atom from 9-methylfluorene to form the 9-methylfluorenyl radical.[2] Common laboratory initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide.

The key event in initiation is the formation of the 9-methylfluorenyl radical:

RH + Initiator → R• + Initiator-H

Where RH is 9-methylfluorene and R• is the 9-methylfluorenyl radical.

Propagation: The Self-Sustaining Cycle

Once the 9-methylfluorenyl radical (R•) is formed, it enters a self-propagating cycle known as the propagation phase. This phase consists of two key steps:

-

Peroxyl Radical Formation: The carbon-centered 9-methylfluorenyl radical rapidly reacts with molecular oxygen (O₂) to form a 9-methylfluorenylperoxyl radical (ROO•).[1]

R• + O₂ → ROO•

-

Hydrogen Abstraction: The newly formed peroxyl radical is a reactive species that can abstract a hydrogen atom from another 9-methylfluorene molecule. This step regenerates the 9-methylfluorenyl radical and forms the primary product, 9-hydroperoxy-9-methylfluorene (ROOH).[1]

ROO• + RH → ROOH + R•

This two-step cycle continues as long as both 9-methylfluorene and oxygen are available, leading to the accumulation of the hydroperoxide.

Termination: Extinguishing the Radical Fire

The chain reaction eventually ceases through termination steps, where radicals combine to form stable, non-radical products. This occurs when the concentration of radicals becomes high enough for them to encounter each other. Possible termination reactions include:

-

Combination of two 9-methylfluorenyl radicals:

2 R• → R-R

-

Combination of two 9-methylfluorenylperoxyl radicals:

2 ROO• → ROOR + O₂ (Russell mechanism) or RO• + O₂ + •OR (non-terminating)

-

Combination of a 9-methylfluorenyl radical and a 9-methylfluorenylperoxyl radical:

R• + ROO• → ROOR

These termination reactions effectively remove the radical species that propagate the chain, bringing the autoxidation process to a halt.

Figure 1: The free radical chain mechanism of 9-methylfluorene autoxidation.

Experimental Protocol for the Autoxidation of 9-Methylfluorene

This section provides a detailed, step-by-step methodology for the preparation and monitoring of 9-hydroperoxy-9-methylfluorene via autoxidation. This protocol is designed to be a self-validating system, with clear endpoints and characterization steps.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 9-Methylfluorene | ≥98% | Sigma-Aldrich, Acros Organics, etc. | Recrystallize from methanol or ethanol if necessary for high purity.[3] |

| Benzene | Anhydrous, ≥99.8% | Various | Caution: Benzene is a known carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE). |

| Azobisisobutyronitrile (AIBN) | ≥98% | Various | Caution: AIBN is a thermal initiator and should be stored and handled according to safety guidelines. |

| Diethyl ether | Anhydrous | Various | For extraction. |

| Sodium sulfate (anhydrous) | Reagent grade | Various | For drying organic extracts. |

| Deuterated chloroform (CDCl₃) | For NMR | Cambridge Isotope Laboratories, etc. | For NMR analysis. |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Merck, etc. | For reaction monitoring. |

Experimental Procedure

-

Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 9-methylfluorene (e.g., 1.0 g) in anhydrous benzene (e.g., 50 mL). The condenser should be open to the air to allow for the ingress of oxygen.

-

Initiation: Add a catalytic amount of AIBN (e.g., 1-2 mol%) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a gentle reflux (the boiling point of benzene is approximately 80 °C) with vigorous stirring. The elevated temperature will facilitate the decomposition of AIBN and initiate the radical chain reaction.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

TLC System: A suitable eluent system is a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v).

-

Visualization: The spots can be visualized under UV light (254 nm) and/or by staining with a potassium permanganate solution. 9-Methylfluorene will have a higher Rf value than the more polar 9-hydroperoxy-9-methylfluorene.

-

Procedure: Periodically (e.g., every 1-2 hours), withdraw a small aliquot of the reaction mixture, spot it on a TLC plate, and develop the plate. The reaction is considered complete when the starting material spot has significantly diminished or disappeared.

-

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove any acidic byproducts, followed by a wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude 9-hydroperoxy-9-methylfluorene can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., hexane/diethyl ether) can be employed.

Figure 2: Experimental workflow for the synthesis of 9-hydroperoxy-9-methylfluorene.

Characterization of 9-Hydroperoxy-9-methylfluorene

Thorough characterization of the synthesized hydroperoxide is essential to confirm its identity and purity. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum of 9-hydroperoxy-9-methylfluorene is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroperoxy proton. The aromatic protons will appear in the downfield region (typically δ 7-8 ppm). The methyl protons will likely be a singlet in the upfield region. The hydroperoxy proton (OOH) is often a broad singlet and its chemical shift can be variable and dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The spectrum should show signals for the aromatic carbons and the quaternary carbon at the 9-position, as well as the methyl carbon. The chemical shift of the C9 carbon will be significantly different from that of 9-methylfluorene due to the presence of the hydroperoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

-

Electron Ionization (EI-MS): Under EI conditions, 9-hydroperoxy-9-methylfluorene is likely to be fragile and may not show a prominent molecular ion peak. Common fragmentation pathways for hydroperoxides include the loss of •OH, H₂O, and O₂. The fragmentation of the fluorenyl core may also be observed.

-

Soft Ionization Techniques: Techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are more likely to yield a detectable molecular ion or a protonated/adducted molecule, which is invaluable for confirming the molecular weight.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the presence of the hydroperoxy functional group. A characteristic O-H stretching vibration for the hydroperoxide group is expected to appear as a broad band in the region of 3200-3600 cm⁻¹.

Causality Behind Experimental Choices

-

Choice of Solvent: Benzene is a common solvent for free-radical reactions due to its relative inertness towards radical attack. Other non-polar aprotic solvents can also be used, but their reactivity towards the generated radicals should be considered.

-

Choice of Initiator: AIBN is a widely used thermal initiator because it decomposes at a convenient rate at moderate temperatures to produce nitrogen gas and two cyanoisopropyl radicals, which then initiate the chain reaction. The use of an initiator accelerates the autoxidation process, which can be slow at ambient temperatures without initiation.[2]

-

Reaction Temperature: The reaction is typically carried out at the reflux temperature of the solvent to ensure a sufficient rate of initiation from the thermal decomposition of AIBN.

-

Open to Air: The reaction is left open to the atmosphere to ensure a continuous supply of oxygen, which is a key reactant in the propagation step.

Conclusion and Future Directions

The autoxidation of 9-methylfluorene to its hydroperoxide provides a valuable model system for studying the fundamental principles of free-radical chemistry. The mechanistic insights and experimental protocols detailed in this guide offer a solid foundation for researchers in organic synthesis, medicinal chemistry, and drug development. Understanding the autoxidation propensity of drug-like molecules is crucial for predicting their stability and degradation pathways. Future research in this area could focus on the kinetics of the autoxidation of a wider range of substituted fluorenes, the influence of various reaction conditions on product distribution, and the development of novel antioxidant strategies to mitigate unwanted autoxidation in pharmaceutical formulations.

References

-

Organic Syntheses Procedure. 9-methylfluorene. [Link]

- Google Patents.

-

PubMed. Structure of sp-9-hydroxy-9-pivaloylfluorene, product of base-catalyzed autoxidation of ap-9. [Link]

-

Wikipedia. Autoxidation. [Link]

-

Chegg.com. Solved The 1H-NMR and 13C-NMR spectra of 9-fluorenol. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 90466, 9H-Fluorene-9-methanol. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 17299, 9-Methylfluorene. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 95933, 9-Hydroxy-9-methylfluorene. [Link]

-

JoVE. Video: Radical Autoxidation. [Link]

-

PubMed. Use of 9-methylfluorene as an indicator in the titration of common group IA and group IIA organometallic reagents. [Link]

-

National Institutes of Health. Screening Autoxidation Propensities of Drugs in the Solid-State Using PVP and in the Solution State Using N-Methyl Pyrrolidone. [Link]

-

National Institutes of Health. A Perspective on Free Radical Autoxidation: The Physical Organic Chemistry of Polyunsaturated Fatty Acid and Sterol Peroxidation. [Link]

Sources

9-Hydroperoxy-9-methylfluorene: A Cytochrome P450-Generated Reactive Metabolite

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug metabolism and toxicology, the biotransformation of xenobiotics by cytochrome P450 (CYP) enzymes is a focal point of intense research. While often associated with detoxification, CYP-mediated metabolism can also lead to the formation of reactive metabolites with toxicological consequences. This guide provides a comprehensive technical overview of 9-hydroperoxy-9-methylfluorene, a reactive metabolite of 9-methylfluorene produced by CYP enzymes.

9-Methylfluorene, a methylated polycyclic aromatic hydrocarbon, serves as a model substrate for investigating specific pathways of oxidative metabolism. Its metabolism gives rise to not only the expected hydroxylated product, 9-hydroxy-9-methylfluorene, but also the less common and more reactive 9-hydroperoxy-9-methylfluorene.[1] The formation of this hydroperoxide is significant as it represents a class of potentially toxic metabolites that can contribute to cellular damage through covalent binding to essential macromolecules. Understanding the enzymatic basis of its formation, its chemical properties, and its toxicological implications is crucial for drug development professionals and toxicologists assessing the safety of compounds with similar structural motifs.

This guide will delve into the mechanistic details of 9-hydroperoxy-9-methylfluorene formation, its subsequent metabolic fate, and its role in the mutagenicity of the parent compound. Furthermore, it will provide detailed, field-proven protocols for its enzymatic and chemical synthesis, as well as its analytical detection and quantification, to empower researchers to investigate this and other reactive metabolites in their own work.

The Genesis of a Reactive Metabolite: Formation by Cytochrome P450

The biotransformation of 9-methylfluorene to 9-hydroperoxy-9-methylfluorene is a fascinating example of the diverse catalytic capabilities of the cytochrome P450 system. This section will explore the mechanistic intricacies of this transformation.

The Role of Cytochrome P450 in Hydroperoxidation

The formation of 9-hydroperoxy-9-methylfluorene from 9-methylfluorene is catalyzed by cytochrome P450 enzymes.[1] This reaction is an oxygenation process that requires molecular oxygen.[1] The involvement of P450 enzymes is substantiated by inhibition studies, where known P450 inhibitors such as SKF-525A and metyrapone significantly reduce the formation of both 9-hydroperoxy-9-methylfluorene and its further reduction product, 9-hydroxy-9-methylfluorene.[1]

While early studies were conducted using rat liver microsomes and reconstituted P450 systems from phenobarbital-induced rats, the specific human CYP isoforms responsible for this reaction have not been definitively identified in the literature. However, based on the metabolism of other substrates with similar structural features, it is reasonable to hypothesize that members of the CYP1A, CYP2C, and CYP3A subfamilies are likely involved.

Mechanistic Insights into the P450 Catalytic Cycle

The formation of a hydroperoxide at a benzylic position is a less common outcome of P450 catalysis compared to hydroxylation. The proposed mechanism involves the canonical P450 catalytic cycle with a unique termination step.

The key steps are as follows:

-

Substrate Binding: 9-Methylfluorene binds to the active site of the ferric (Fe³⁺) P450 enzyme.

-

Reduction: The heme iron is reduced to the ferrous state (Fe²⁺) by an electron from NADPH-cytochrome P450 reductase (CPR).

-

Oxygen Binding: Molecular oxygen binds to the ferrous heme iron.

-

Second Reduction: A second electron is transferred, forming a peroxy-iron intermediate.

-

Protonation and Water Elimination: The peroxy-iron species is protonated twice, leading to the cleavage of the O-O bond and the formation of water and the highly reactive ferryl-oxo intermediate (Compound I).

-

Hydrogen Abstraction: Compound I abstracts a hydrogen atom from the methyl group of 9-methylfluorene, generating a substrate radical and a hydroxyl-iron intermediate.

-

Oxygen Rebound (Hydroxylation): In the canonical pathway, the hydroxyl group rebounds onto the substrate radical to form 9-hydroxy-9-methylfluorene.

-

Alternative Pathway (Hydroperoxidation): It is hypothesized that the substrate radical can be trapped by molecular oxygen to form a peroxy radical. Subsequent hydrogen abstraction by this intermediate from the enzyme or another molecule would yield the hydroperoxide product, 9-hydroperoxy-9-methylfluorene.

The balance between the hydroxylation and hydroperoxidation pathways is likely influenced by the specific P450 isoform, the substrate's electronic properties, and the oxygen concentration in the active site.

Chemical and Physical Properties

| Property | 9-Methylfluorene (Parent) | 9-Hydroxy-9-methylfluorene (Alcohol Metabolite) | 9-Hydroperoxy-9-methylfluorene (Hydroperoxide Metabolite) |

| Molecular Formula | C₁₄H₁₂ | C₁₄H₁₂O | C₁₄H₁₂O₂ |

| Molecular Weight | 180.24 g/mol | 196.24 g/mol | 212.24 g/mol |

| Appearance | Prisms | Solid | Expected to be a solid or oil |

| Reactivity | Stable | Stable | Reactive, potentially unstable |

The hydroperoxide functional group makes 9-hydroperoxy-9-methylfluorene a significantly more reactive molecule than its parent compound or the corresponding alcohol. It is an oxidizing agent and can be a source of free radicals, which underlies its toxicological properties.

Toxicological Significance: A Reactive Intermediate

The formation of 9-hydroperoxy-9-methylfluorene is of toxicological concern due to its inherent reactivity.

Covalent Binding to Macromolecules

Studies have shown that 14C-labeled 9-hydroperoxy-9-methylfluorene covalently binds to proteins, RNA, and DNA. This indiscriminate binding to cellular macromolecules is a hallmark of reactive metabolites and is a key mechanism of chemical-induced toxicity. Such binding can lead to enzyme inactivation, disruption of cellular signaling, and DNA damage, which can initiate mutagenesis and carcinogenesis.

Role in Mutagenicity

The parent compound, 9-methylfluorene, has been shown to be mutagenic in the Ames test, but only in the presence of a metabolic activation system (S9 fraction from Aroclor-induced rats).[2] This indicates that a metabolite, rather than the parent compound itself, is the ultimate mutagen. The high reactivity and DNA-binding capacity of 9-hydroperoxy-9-methylfluorene strongly suggest that it is a key contributor to the observed mutagenicity of 9-methylfluorene. The formation of DNA adducts by this reactive metabolite can lead to mispairing during DNA replication, resulting in permanent mutations.

Experimental Protocols

This section provides detailed, practical protocols for the study of 9-hydroperoxy-9-methylfluorene.

In Vitro Metabolism of 9-Methylfluorene using Human Liver Microsomes

This protocol is designed to investigate the formation of 9-hydroperoxy-9-methylfluorene from 9-methylfluorene using a pool of human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLM)

-

9-Methylfluorene

-

NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (HPLC grade, cold)

-

Internal standard (e.g., a structurally related compound not present in the incubation)

-

Incubator/shaking water bath

-

Centrifuge

Procedure:

-

Prepare Incubation Mixtures: In a microcentrifuge tube, combine the following on ice:

-

Potassium phosphate buffer (to final volume of 200 µL)

-

Human liver microsomes (final concentration 0.5 mg/mL)

-

9-Methylfluorene (from a stock solution in a minimal amount of organic solvent, e.g., acetonitrile, to a final concentration of 1-50 µM)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

-

Incubation: Incubate at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes) with gentle shaking.

-

Terminate Reaction: Stop the reaction by adding 2 volumes (400 µL) of cold acetonitrile.

-

Add Internal Standard: Add the internal standard.

-

Protein Precipitation: Vortex the mixture and centrifuge at >10,000 x g for 10 minutes to precipitate the microsomal proteins.

-

Sample Collection: Transfer the supernatant to a clean tube or HPLC vial for analysis.

Self-Validation:

-

Include a control incubation without the NADPH regenerating system to account for any non-enzymatic degradation.

-

Include a control incubation without the substrate to check for interfering peaks from the microsomes or buffer.

-

Run a time-course experiment to ensure the reaction is in the linear range.

Chemical Synthesis of 9-Hydroperoxy-9-methylfluorene

This protocol is adapted from general methods for the synthesis of tertiary hydroperoxides via autoxidation.

Materials:

-

9-Methylfluorene

-

Azobisisobutyronitrile (AIBN) or other radical initiator

-

Toluene or another suitable solvent

-

Oxygen (gas)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Procedure:

-

Dissolve Substrate: Dissolve 9-methylfluorene in toluene in a round-bottom flask.

-

Add Initiator: Add a catalytic amount of AIBN.

-

Oxygenation: Bubble a gentle stream of oxygen through the solution at a slightly elevated temperature (e.g., 50-60°C).

-

Monitor Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC.

-

Work-up: Once the starting material is consumed or the desired conversion is reached, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane. The hydroperoxide is typically more polar than the starting material.

Caution: Organic hydroperoxides can be thermally unstable and potentially explosive. Handle with care, avoid high temperatures and metal contamination, and work behind a safety shield.

Self-Validation:

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The presence of the -OOH proton in the ¹H NMR spectrum (often a broad singlet) is characteristic.

Analytical Method: HPLC-UV for Metabolite Profiling

This method is suitable for the separation and detection of 9-methylfluorene and its major metabolites, 9-hydroxy-9-methylfluorene and 9-hydroperoxy-9-methylfluorene.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start with a higher proportion of mobile phase A and gradually increase the proportion of mobile phase B. For example:

-

0-2 min: 30% B

-

2-15 min: 30% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 30% B

-

18.1-25 min: 30% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 265 nm (or scan for optimal wavelength)

-

Injection Volume: 10 µL

Self-Validation:

-

Inject standards of 9-methylfluorene and, if available, 9-hydroxy-9-methylfluorene and 9-hydroperoxy-9-methylfluorene to determine their retention times.

-

Spike blank matrix (quenched incubation mixture without substrate) with the standards to assess for matrix effects.

-

Develop a calibration curve for quantification.

Analytical Method: LC-MS/MS for Sensitive Quantification

For more sensitive and selective quantification, an LC-MS/MS method is recommended.

Instrumentation:

-

LC-MS/MS system with an electrospray ionization (ESI) source

LC Conditions:

-

Similar to the HPLC-UV method, but potentially with a UPLC system for faster analysis.

MS/MS Conditions:

-

Ionization Mode: Positive or negative ion mode should be optimized for each analyte.

-

MRM Transitions: Specific precursor-to-product ion transitions need to be determined by infusing the analytical standards. For 9-hydroperoxy-9-methylfluorene, one might expect a precursor ion corresponding to [M+H]⁺ or [M-H]⁻, and product ions resulting from the loss of water, oxygen, or other fragments.

Conclusion

9-Hydroperoxy-9-methylfluorene represents an important, albeit less commonly studied, class of cytochrome P450-derived reactive metabolites. Its formation from 9-methylfluorene highlights the capacity of P450 enzymes to generate hydroperoxides, which can contribute significantly to the toxicological profile of a xenobiotic. The inherent reactivity of the hydroperoxide moiety, leading to covalent binding with critical cellular macromolecules, underscores its likely role as an ultimate mutagenic species.

For researchers in drug discovery and development, the potential for hydroperoxide formation should be a consideration in the metabolic profiling of new chemical entities, particularly those with susceptible benzylic or allylic positions. The experimental protocols provided in this guide offer a robust framework for the investigation of such reactive metabolites, from their enzymatic formation to their analytical quantification. By employing these methods, scientists can gain a deeper understanding of the metabolic fate of their compounds and make more informed decisions regarding their safety and potential for adverse effects. Further research is warranted to identify the specific human P450 isoforms responsible for 9-methylfluorene hydroperoxidation and to fully characterize the resulting DNA adducts, which will provide a more complete picture of the toxicological risks associated with this metabolic pathway.

References

-

Chen, C., & Tu, M. (1985). Cumene hydroperoxide effected hydroperoxidation by cytochrome P-450. Archives of Biochemistry and Biophysics, 238(1), 187-194. [Link]

-

Chen, C., & Tu, M. (1985). Hydroperoxidation by cytochrome P-450 oxygenase: metabolism of 9-methylfluorene. Archives of Biochemistry and Biophysics, 238(1), 195-205. [Link]

-

Lavoie, E. J., Tulley-Freiler, L., Bedenko, V., & Hoffmann, D. (1981). Mutagenicity of methylated fluorenes and benzofluorenes. Mutation Research/Genetic Toxicology, 91(3), 167-176. [Link]

Sources

- 1. Hydroperoxidation by cytochrome P-450 oxygenase: metabolism of 9-methylfluorene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of tertiary benzylic hydroperoxides in organic synthesis

Executive Summary: The "Switchable" Intermediate

Tertiary benzylic hydroperoxides (TBHPs) occupy a unique niche in organic synthesis. Unlike their aliphatic counterparts, the presence of the aromatic ring adjacent to the hydroperoxy-bearing quaternary carbon imparts a distinct "switchable" reactivity profile. They are thermodynamically stable enough to be isolated (unlike many primary hydroperoxides) yet kinetically poised to undergo rapid skeletal rearrangements or radical fragmentations depending on the stimulus.

For the medicinal chemist, TBHPs are not just intermediates in phenol synthesis (the Cumene process); they are potent oxygen-atom donors , radical initiators , and substrates for carbon-heteroatom bond formation . This guide dissects the causality behind their reactivity, providing a roadmap for their controlled use in high-value synthesis.

Structural Dynamics & Stability

The stability of TBHPs is governed by the bond dissociation energy (BDE) of the O-O bond (~44 kcal/mol) and the hyperconjugative stabilization of the tertiary benzylic center.

The Stability/Reactivity Paradox

-

Steric Shielding: The tertiary alkyl groups protect the peroxygen center from bimolecular degradation, granting higher shelf-stability than secondary benzylic hydroperoxides.

-

Electronic Activation: The aromatic ring acts as an electron reservoir. Under acidic conditions, it facilitates the migration of the phenyl group (Hock Rearrangement). Under radical conditions, the resulting benzyloxyl radical is resonance-stabilized, lowering the activation energy for O-O homolysis.

Key Insight: The "switch" is the reaction medium.

-

Protic/Lewis Acid: Triggers heterolytic cleavage and skeletal rearrangement.

-

Transition Metal/Heat: Triggers homolytic cleavage and oxygen transfer.

Synthesis of Tertiary Benzylic Hydroperoxides

While industrial routes rely on autoxidation, laboratory-scale synthesis requires precision to avoid over-oxidation. We present two distinct methodologies: the Classic Nucleophilic Substitution and the Modern Metal-Mediated Aerobic Oxidation .

Method A: Indium-Mediated Aerobic Synthesis (Recommended)

Why this method? Traditional autoxidation requires high temperatures and radical initiators, often leading to complex mixtures. The Indium(0) method operates at room temperature using atmospheric oxygen, offering superior chemoselectivity for benzyl halides.[1]

Mechanism: Indium acts as a single-electron transfer (SET) agent, generating a benzylic radical that traps dioxygen.

Method B: Acid-Catalyzed Perhydrolysis of Alcohols

Why this method? Useful when the corresponding tertiary alcohol is the precursor. Requires strict temperature control to prevent in situ Hock rearrangement.

Comparative Analysis of Synthetic Routes

| Parameter | Indium-Mediated (Method A) | Acid-Catalyzed Perhydrolysis (Method B) | Autoxidation (Industrial) |

| Precursor | Benzyl Bromide | Tertiary Alcohol | Alkylbenzene (Cumene) |

| Reagents | In powder, | ||

| Conditions | 25°C, 1 atm Air | 0°C to RT | 80-120°C |

| Selectivity | High (Functional group tolerant) | Moderate (Acid sensitive groups risk) | Low (Over-oxidation common) |

| Safety | High (No concentrated peroxide) | Low (Conc. | Moderate (Runaway risk) |

The Acid Pathway: The Hock Rearrangement[2]

The Hock rearrangement is the defining heterolytic transformation of TBHPs. It is an oxidative cleavage of a C-C bond where an aryl group migrates from a carbon to an electron-deficient oxygen.

Mechanistic Causality

-

Protonation: The terminal oxygen is protonated (

). -

Migration-Elimination: The phenyl group migrates to the proximal oxygen synchronous with the expulsion of water. Crucial: The migration aptitude of the phenyl group is significantly higher than that of the methyl group due to the ability of the

-system to stabilize the developing positive charge in the transition state (phenonium-like ion). -

Hydrolysis: The resulting oxocarbenium ion is trapped by water to form a hemiacetal.

-

Fragmentation: The hemiacetal collapses to a phenol and a ketone.

Visualization: The Hock Rearrangement Mechanism[2][3]

The Radical Pathway: C-H Activation and Oxidation

In the presence of redox-active metals (Cu, Co, Fe), TBHPs serve as clean sources of alkoxyl radicals (

Applications in Drug Development[4]

-

Late-Stage C-H Oxidation: The generated alkoxyl radical can abstract hydrogen atoms from unactivated

carbons in complex scaffolds. -

Epoxidation: Metal-peroxo species derived from TBHPs can epoxidize electron-deficient olefins.

Reactivity Decision Tree:

[6]

Experimental Protocols

Protocol 1: Indium-Mediated Synthesis of Cumyl Hydroperoxide Derivatives

Adapted from Hou et al., Org. Lett. 2019.[1][2]

Objective: Synthesis of tertiary benzylic hydroperoxide from benzyl bromide.

Reagents:

-

Tertiary benzyl bromide derivative (1.0 equiv)

-

Indium powder (1.3 equiv, ~200 mesh)[1]

-

DMF (anhydrous, 0.1 M concentration relative to substrate)

-

Atmospheric Oxygen (Balloon)

Procedure:

-

Setup: Charge a flame-dried round-bottom flask with Indium powder and the benzyl bromide.

-

Solvation: Add anhydrous DMF.

-

Initiation: Purge the headspace with

and attach an oxygen balloon. -

Reaction: Stir vigorously at room temperature (25°C) for 2-4 hours. Monitor by TLC (stain with starch-iodide to visualize peroxide).

-

Quench: Dilute with diethyl ether and quench with 1M HCl (carefully).

-

Workup: Extract with ether, wash with brine, dry over

. -

Purification: Flash chromatography. Note: Silica gel is slightly acidic; rapid elution is required to prevent rearrangement. Neutral alumina is often preferred for sensitive hydroperoxides.

Protocol 2: Acid-Catalyzed Hock Rearrangement

Standardized General Protocol

Objective: Conversion of TBHP to Phenol and Ketone.

Reagents:

-

Tertiary benzylic hydroperoxide (1.0 equiv)

- (catalytic, 10 mol%) or Amberlyst-15 (100 wt%)

-

Acetone/Water (10:1 v/v) or Acetonitrile

Procedure:

-

Dissolution: Dissolve the TBHP in the solvent system.

-

Catalysis: Add the acid catalyst at 0°C.

-

Reaction: Allow to warm to room temperature. The reaction is often exothermic; monitor internal temperature.

-

Monitoring: Reaction is usually complete within 1 hour.

-

Workup: Neutralize with saturated

. Filter (if using solid acid) or extract with ethyl acetate. -

Analysis: GC-MS or NMR to confirm formation of the phenol and ketone.

Safety & Handling (Critical)

-

Shock Sensitivity: While TBHPs are more stable than methyl ethyl ketone peroxide (MEKP), they are still high-energy compounds. Never scrape solid peroxides.

-

Concentration: Do not distill TBHPs to dryness. Always leave in solution or use an inert high-boiling chaser if concentration is necessary.

-

Compatibility: Avoid contact with strong reducing agents or transition metals (unless intended for reaction) as this can trigger rapid decomposition.

-

Testing: Always test for peroxides using starch-iodide paper before rotary evaporation of ethereal extracts.

References

-

The Hock Rearrangement Mechanism

-

Indium-Mediated Synthesis

-

General Reactivity & Oxidation

-

Industrial Context (Cumene Process)

-

C-H Oxidation Applications

Sources

- 1. Indium-Mediated Synthesis of Benzylic Hydroperoxides [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Indium-Mediated Synthesis of Benzylic Hydroperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Rearrangements of organic peroxides and related processes [beilstein-journals.org]

The Crucial Role of 9-Hydroperoxy-9-methylfluorene in the Criegee Rearrangement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of 9-Hydroperoxy-9-methylfluorene as a key intermediate in the Criegee rearrangement, a fundamental reaction in organic synthesis. By delving into the synthesis of this hydroperoxide, the mechanism of its rearrangement, and the factors governing its reactivity, this document provides a comprehensive resource for professionals in chemical research and drug development.

Introduction: The Criegee Rearrangement in Context

The Criegee rearrangement is a powerful synthetic tool for the oxidative cleavage of carbon-carbon bonds in tertiary alcohols, leading to the formation of ketones and aldehydes. The reaction proceeds through a hydroperoxide intermediate, which, under acidic conditions, undergoes a rearrangement with subsequent cleavage of the oxygen-oxygen bond. This rearrangement shares mechanistic similarities with the well-known Baeyer-Villiger oxidation.[1]

The fluorene moiety, with its rigid, planar structure and unique electronic properties, presents an intriguing scaffold for studying reaction mechanisms. Specifically, 9-Hydroperoxy-9-methylfluorene serves as an excellent model system to investigate the migratory aptitudes of different groups and the factors influencing the course of the Criegee rearrangement.

Synthesis of 9-Hydroperoxy-9-methylfluorene: A Gateway to the Rearrangement

The synthesis of 9-Hydroperoxy-9-methylfluorene is a critical first step in harnessing its potential in the Criegee rearrangement. While direct isolation of this intermediate can be challenging due to its potential instability, its formation is well-documented, particularly as a metabolic product of 9-methylfluorene.[2]

In Situ Generation from 9-Methylfluoren-9-ol

A common and practical approach involves the in situ generation of 9-Hydroperoxy-9-methylfluorene from the corresponding tertiary alcohol, 9-methylfluoren-9-ol. This method circumvents the need to isolate the potentially unstable hydroperoxide.

Experimental Protocol: In Situ Generation and Subsequent Rearrangement

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 9-methylfluoren-9-ol in a suitable organic solvent such as acetic acid or a mixture of acetic acid and an inert co-solvent like benzene.

-

Addition of Reagents: To the stirred solution, add a slight excess of concentrated hydrogen peroxide (30-50% aqueous solution).

-

Acid Catalysis: Carefully add a catalytic amount of a strong acid, such as sulfuric acid or perchloric acid, to initiate the reaction. The acid protonates the hydrogen peroxide, increasing its electrophilicity.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to observe the consumption of the starting alcohol and the formation of the rearranged product.

-

Workup: Upon completion, quench the reaction by pouring the mixture into a cold, saturated aqueous solution of sodium bicarbonate to neutralize the acid. Extract the organic products with a suitable solvent like diethyl ether or ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to isolate the desired rearranged product.

Biosynthesis of 9-Hydroperoxy-9-methylfluorene

Interestingly, 9-Hydroperoxy-9-methylfluorene has been identified as a metabolite in the enzymatic oxidation of 9-methylfluorene by liver microsomes.[2] This biosynthetic pathway highlights the natural occurrence of this hydroperoxide and provides insights into its potential biological activity and degradation pathways.

The Criegee Rearrangement of 9-Hydroperoxy-9-methylfluorene: Mechanism and Migratory Aptitude

The core of this guide lies in understanding the acid-catalyzed rearrangement of 9-Hydroperoxy-9-methylfluorene. This process involves a series of well-defined steps, with the migratory aptitude of the substituents at the 9-position being the critical determinant of the final product.

Mechanistic Pathway

The accepted mechanism for the acid-catalyzed Criegee rearrangement of 9-Hydroperoxy-9-methylfluorene is as follows:

Caption: Generalized mechanism of the acid-catalyzed Criegee rearrangement.

-

Protonation: The reaction is initiated by the protonation of the terminal oxygen atom of the hydroperoxide group by the acid catalyst. This step makes the terminal hydroxyl group a good leaving group (water).

-

Rearrangement and Water Elimination: In a concerted step, one of the substituents at the 9-position (either the phenyl group of the fluorene backbone or the methyl group) migrates to the adjacent oxygen atom, leading to the cleavage of the weak O-O bond and the departure of a water molecule. This migration results in the formation of a resonance-stabilized carbocation.

-

Nucleophilic Attack: A molecule of water, acting as a nucleophile, attacks the carbocationic center.

-

Deprotonation: Subsequent deprotonation of the resulting oxonium ion yields the final rearranged product.

Migratory Aptitude: Phenyl vs. Methyl

In the Criegee rearrangement of unsymmetrical tertiary hydroperoxides, the relative migratory aptitude of the substituents is a key factor in determining the product distribution. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl .[3]

In the case of 9-Hydroperoxy-9-methylfluorene, the two migrating groups are a phenyl group (as part of the fluorene system) and a methyl group. Based on the established migratory aptitude, the phenyl group is expected to migrate preferentially over the methyl group.[4] This preference is attributed to the ability of the phenyl group to stabilize the positive charge in the transition state through the formation of a phenonium ion-like intermediate.

The migration of one of the phenyl rings of the fluorene system leads to a ring expansion, forming a dibenzo[b,d]oxepine derivative.

Caption: Migratory aptitude in the Criegee rearrangement of 9-Hydroperoxy-9-methylfluorene.

Products of the Rearrangement

The preferential migration of the phenyl group in the Criegee rearrangement of 9-Hydroperoxy-9-methylfluorene is expected to yield a ring-expanded product. The initial product would be a derivative of dibenzo[b,d]oxepine. Subsequent hydrolysis under the reaction conditions could lead to further transformations.

Studies on the Criegee-type rearrangement of 9-arylfluoren-9-ols have shown that the reaction can lead to monoesters of biphenyl-2,2'-diol.[5] This suggests that the initially formed ring-expanded product may undergo further reactions, such as a Baeyer-Villiger-type oxidation, under the reaction conditions.

Applications in Drug Development and Organic Synthesis

The Criegee rearrangement, facilitated by intermediates like 9-Hydroperoxy-9-methylfluorene, offers a valuable synthetic route to complex molecular architectures. The ability to selectively cleave carbon-carbon bonds and introduce oxygen functionalities is highly relevant in the synthesis of natural products and pharmaceutical agents.

The fluorene scaffold itself is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. Understanding the rearrangement pathways of fluorene-based hydroperoxides can open new avenues for the synthesis of novel fluorene derivatives with potential therapeutic applications.

Conclusion

9-Hydroperoxy-9-methylfluorene stands as a key, albeit often transient, intermediate in the Criegee rearrangement of 9-substituted fluorene derivatives. Its formation and subsequent acid-catalyzed rearrangement provide a fascinating case study in reaction mechanisms and migratory aptitudes. The preferential migration of the phenyl group over the methyl group underscores the electronic effects that govern these transformations. A thorough understanding of the synthesis and reactivity of this hydroperoxide is essential for chemists seeking to exploit the Criegee rearrangement for the construction of complex organic molecules with applications in materials science and drug discovery.

References

- Coombs, M. M.

- Chen, F. C.; Chang, K. T.; Wang, T. C. Synthesis of o-substituted phenols by Criegee rearrangement of benzylic hydroperoxides. Journal of the Chemical Society, Perkin Transactions 11973, 145-147.

- Chen, C.; Lin, C. C.; Peng, C. L.; Tu, Y. C. Hydroperoxidation by Cytochrome P-450 Oxygenase: Metabolism of 9-methylfluorene. Arch Biochem Biophys.1994, 315(1), 15-22.

-

Eduncle. Migratory aptitude depends on what factors how they have arranged migratory group. Available at: [Link].

- Google Patents. Method for synthesizing 9, 9-bis (hydroxymethyl) fluorene. CN118084613A.

- Google Patents. Synthesis method of 9, 9-bis (methoxymethyl) fluorene. CN113045389B.

- Goodman, R. M.; Kishi, Y. Extension of the Criegee Rearrangement: Synthesis of Enol Ethers from Secondary Allylic Hydroperoxides. The Journal of Organic Chemistry, 1994, 59(22), 6537-6539.

- Hock, H.; Kropf, H. A Novel Outcome of the Hydroperoxide Rearrangement. J. Org. Chem.2000, 65(6), 1873-1876.

- Latypova, E. R.; et al. Rearrangements of organic peroxides and related processes. Beilstein J. Org. Chem.2017, 13, 2348-2414.

-

Organic Syntheses. 9-methylfluorene. Available at: [Link].

-

PubMed. Dynamic Effects on Migratory Aptitudes in Carbocation Reactions. Available at: [Link].

-

PubMed. Systematic Evaluation of 1,2-Migratory Aptitude in Alkylidene Carbenes. Available at: [Link].

-

Reddit. Why phenyl shift is preferred over methyl shift during formation of carbocation? Available at: [Link].

-

Wikipedia. Baeyer–Villiger oxidation. Available at: [Link].

Sources

- 1. Hydroperoxidation by cytochrome P-450 oxygenase: metabolism of 9-methylfluorene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rearrangements of organic peroxides and related processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Difference between 9-hydroxy-9-methylfluorene and 9-hydroperoxy-9-methylfluorene

The following technical guide details the structural, functional, and analytical distinctions between 9-hydroxy-9-methylfluorene and 9-hydroperoxy-9-methylfluorene .

Core Distinction: The Metabolic Redox Trap

Executive Summary

In drug metabolism and organic synthesis, distinguishing between 9-hydroxy-9-methylfluorene (9-MeF-OH) and 9-hydroperoxy-9-methylfluorene (9-MeF-OOH) is critical due to their opposing reactivities.

-

9-MeF-OOH (Hydroperoxide): An unstable, reactive oxidant and electrophile. It is the primary product of aerobic autoxidation of 9-methylfluorene. Biologically, it represents a "hot" intermediate capable of covalent binding to DNA and proteins.

-

9-MeF-OH (Alcohol): A stable, nucleophilic metabolite. It is the reduction product of the hydroperoxide.

The "Methyl Block" Effect: Unlike unsubstituted fluorene, which oxidizes to a ketone (fluorenone), the 9-methyl substituent blocks ketone formation. This traps the system in a redox loop between the hydroperoxide and the alcohol, making accurate analytical differentiation essential for stability profiling.

Physiochemical Divergence

The fundamental difference lies in the oxygenation state of the C9 position. The hydroperoxide contains a weak O-O bond (~45 kcal/mol), acting as a "loaded spring" for radical generation.

| Feature | 9-Hydroxy-9-methylfluorene (Alcohol) | 9-Hydroperoxy-9-methylfluorene (Hydroperoxide) |

| Structure | R-OH (Tertiary Alcohol) | R-O-OH (Tertiary Hydroperoxide) |

| CAS Number | 6311-22-4 | 18774-09-9 |

| Molecular Weight | 196.25 g/mol | 212.25 g/mol |

| Physical State | White crystalline solid | White/Pale yellow solid (often unstable) |

| Melting Point | ~174–176 °C | Lower/Decomposes upon melting |

| Reactivity | Nucleophilic; Stable reductant | Electrophilic oxidant; Radical generator |

| Stability | High; Stable at RT | Low; Sensitive to heat/light/metals |

Synthetic & Metabolic Pathways

The formation of these compounds is inextricably linked. 9-MeF-OOH is the precursor to 9-MeF-OH.

The Mechanism

-

Autoxidation: In the presence of base and oxygen (or P450 enzymes), the acidic proton at C9 of 9-methylfluorene is removed/abstracted. The resulting radical captures

to form the hydroperoxide (9-MeF-OOH). -

Reduction: The hydroperoxide is reduced (enzymatically by peroxidases or chemically by phosphines) to the alcohol (9-MeF-OH).

Figure 1: The metabolic and synthetic relationship. The methyl group prevents oxidation to a ketone, forcing the pathway toward the alcohol or toxic adducts.

Analytical Characterization (The "Smoking Gun")

Distinguishing these two species requires specific spectral markers. The hydroperoxide proton is the most diagnostic feature.

A. 1H NMR Spectroscopy (Critical Distinction)

-

9-MeF-OH: The hydroxyl proton (-OH) typically appears as a singlet between 2.0 – 3.0 ppm (solvent dependent, often broad).

-

9-MeF-OOH: The hydroperoxy proton (-OOH) is significantly deshielded due to the anisotropic effect of the adjacent oxygen. It appears downfield, typically between 8.0 – 9.5 ppm as a broad singlet.

B. Infrared (IR) Spectroscopy[4][5]

-

Alcohol: Strong, broad band at 3300–3450 cm⁻¹ (O-H stretch).

-

Hydroperoxide: The O-H stretch is often sharper and shifted. A weak, diagnostic O-O stretching vibration may appear around 850–880 cm⁻¹ , though this is often obscured by the fingerprint region.

C. HPLC Behavior

On Reverse-Phase (C18) columns:

-

9-MeF-OH: Elutes earlier (more polar).

-

9-MeF-OOH: Elutes later (less polar due to intramolecular H-bonding masking polarity).

-

Warning: Hydroperoxides can decompose on metal HPLC frits or active column sites. Use of a radical inhibitor (e.g., BHT) in the mobile phase is recommended for quantification.

Experimental Protocols

Protocol A: Synthesis of 9-Hydroperoxy-9-methylfluorene (Autoxidation)

Target: Generation of the oxidative reference standard.

-

Reagents: Dissolve 9-methylfluorene (1.0 eq) in dry THF.

-

Catalysis: Add a catalytic amount of Benzyltrimethylammonium hydroxide (Triton B) or solid KOH/18-crown-6.

-

Oxygenation: Bubble a gentle stream of dry air or

through the solution at 0°C for 2–4 hours.-

Note: Low temperature is crucial to prevent thermal decomposition.

-

-

Workup: Neutralize with dilute acetic acid. Extract with diethyl ether.

-

Purification: Recrystallize immediately from cold hexane/ethanol. Do not heat.

Protocol B: Reduction to 9-Hydroxy-9-methylfluorene

Target: Confirmation of identity via chemical reduction.

-

Setup: Dissolve the suspected hydroperoxide (from Protocol A) in DCM.

-

Reduction: Add Triphenylphosphine (PPh3, 1.1 eq) slowly at room temperature.

-

Observation: The reaction is exothermic. PPh3 is oxidized to Triphenylphosphine oxide (PPh3=O).

-

-

Validation: Monitor via TLC. The lower Rf spot (Hydroperoxide) will disappear, replaced by a more polar spot (Alcohol).

-

Isolation: Evaporate solvent and purify via column chromatography (Silica gel, Hexane/EtOAc) to separate the alcohol from PPh3=O.

Figure 2: Experimental workflow for synthesis and differentiation.

Biological Implications & Toxicity[3][6][7]

The distinction is vital for safety assessments in drug development:

-

Mutagenicity: 9-MeF-OOH is a direct-acting mutagen in Salmonella assays (Ames test) without metabolic activation, whereas 9-MeF-OH is generally inactive or requires activation.

-

Mechanism of Action: The hydroperoxide undergoes homolytic cleavage to form alkoxy radicals (RO•). These radicals abstract hydrogen atoms from DNA backbones, causing strand breaks.

-

Detoxification: The conversion of 9-MeF-OOH to 9-MeF-OH by glutathione peroxidase (GPx) or P450 enzymes represents a detoxification pathway, neutralizing the reactive oxygen species.

References

-

Metabolism of 9-Methylfluorene

-

Title: Hydroperoxidation by cytochrome P-450 oxygenase: metabolism of 9-methylfluorene.[1]

- Source: Archives of Biochemistry and Biophysics.

-

Link:

-

-

Synthesis of Fluorenols (General Protocol)

- Title: Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation (Adaptable for intermediate isol

- Source: Green Chemistry (RSC).

-

Link:

-

NMR Chemical Shifts of Hydroperoxides

- Title: 1H NMR Chemical Shift Ranges (General Reference for ROOH vs ROH).

- Source: Chemistry Steps / Oregon St

-

Link:

-

Toxicity of Organic Hydroperoxides

- Title: Comparative toxicity of hydrogen peroxide and organic hydroperoxides.

- Source: NCBI / St

-

Link:

Sources

Technical Guide: Radical Intermediates in the Oxidation of Fluorene Derivatives

Executive Summary

The oxidation of fluorene to 9-fluorenone is a cornerstone transformation in organic electronics and pharmaceutical synthesis. While often treated as a trivial transformation, the underlying mechanism relies on the formation and fate of the fluorenyl radical (Fl•) . This intermediate is stabilized by the extensive

For researchers in drug development, understanding this radical pathway is critical not just for synthesis, but for predicting metabolic stability (CYP450 oxidation) and phototoxicity of fluorene-based pharmacophores.[1] This guide provides a rigorous analysis of the radical mechanism, validated experimental protocols for its generation and detection, and its implications in pharmaceutical science.

Part 1: Mechanistic Foundations[1][2]

The reactivity of fluorene is dictated by the C9-methylene bridge. The C9-H bonds have a relatively low Bond Dissociation Energy (BDE

The Radical Cascade

The oxidation proceeds via a radical chain mechanism, typically initiated by a hydrogen atom transfer (HAT) agent.

-

Initiation: A radical initiator (or photoexcitation) generates a radical species (

) that abstracts a hydrogen atom from the C9 position. -

Propagation (The Oxygen Trap): The planar fluorenyl radical (

) reacts with triplet oxygen ( -

Chain Transfer:

abstracts a hydrogen from another fluorene molecule (or the solvent/catalyst), generating fluorenyl hydroperoxide ( -

Termination/Decomposition:

undergoes homolytic cleavage of the O-O bond, eventually eliminating water to form the thermodynamically stable ketone, 9-fluorenone.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle using N-Hydroxyphthalimide (NHPI) as a radical mediator, a standard "metal-free" approach that mimics biological oxidation.[1]

Caption: Figure 1. The catalytic cycle of NHPI-mediated fluorene oxidation. The PINO radical acts as the H-abstraction engine, driving the formation of the C9-centered fluorenyl radical.[1]

Part 2: Experimental Protocols

To ensure scientific integrity, we utilize the NHPI-Organocatalytic Method . Unlike base-mediated autoxidation (which proceeds via carbanions) or metal-catalyzed routes (which can suffer from metal leaching), this protocol purely isolates the radical pathway, making it ideal for mechanistic studies and clean synthesis.[1]

Protocol: NHPI-Catalyzed Aerobic Oxidation

Objective: Selective oxidation of fluorene to fluorenone under mild conditions.[1]

Reagents:

-

Substrate: Fluorene (10 mmol)

-

Catalyst: N-Hydroxyphthalimide (NHPI) (10 mol%)[1]

-

Co-catalyst (Optional): Co(OAc)₂ (0.5 mol%) - Accelerates PINO generation.[1]

-

Solvent: Acetonitrile (MeCN) or Glacial Acetic Acid.

-

Oxidant: Atmospheric Oxygen (Balloon).[4]

Workflow:

-

Setup: Charge a two-neck round-bottom flask with Fluorene (1.66 g) and NHPI (163 mg).

-

Solvation: Add MeCN (20 mL). If solubility is poor, heat to 40°C.

-

Initiation: Add Co(OAc)₂ (if using) and immediately purge the headspace with O₂. Attach an O₂ balloon.

-

Reaction: Stir vigorously at 60–75°C.

-

Note on Causality: Vigorous stirring is required to overcome the gas-liquid mass transfer limitation, as the reaction rate is often dependent on dissolved [O₂].

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). Fluorene (

) disappears; Fluorenone ( -

Workup: Evaporate solvent. Redissolve in EtOAc, wash with sat. NaHCO₃ (to remove NHPI/phthalic acid byproducts), wash with brine, dry over Na₂SO₄.

Comparison of Oxidation Methodologies

Select the method based on your substrate's sensitivity.

| Method | Mechanism | Key Intermediate | Pros | Cons |

| NHPI/O₂ | Radical Chain (HAT) | PINO[1]•, Fl• | Metal-free (mostly), high selectivity, mild temp.[1] | Requires polar solvent; NHPI removal needed. |

| KOH/DMSO | Anionic Autoxidation | Fluorenyl Anion ( | Very fast, cheap reagents.[1] | Incompatible with base-sensitive groups (esters, halides).[1] |

| KMnO₄/Al₂O₃ | Metal Oxidation | Permanganate ester | Heterogeneous, easy filtration.[1] | Stoichiometric metal waste; harsh oxidant. |

| Photoredox | SET/HAT | Fl• cation radical | Tunable, room temp. | Requires photocatalyst (Ir/Ru); light source setup. |

Part 3: Characterization & Detection

Proving the existence of the radical intermediate is essential for validation.

Electron Paramagnetic Resonance (EPR)

The fluorenyl radical is paramagnetic. However,

-

Spin Trapping: Use DMPO (5,5-Dimethyl-1-pyrroline N-oxide).[1][5]

-

Protocol:

-

Mix Fluorene + Initiator in benzene.

-

Add DMPO (0.1 M).

-

Irradiate (UV) or heat inside the EPR cavity.

-

Signal: A characteristic nitroxide adduct signal (

) confirms the trapping of the C-centered radical.

-

Kinetic Isotope Effect (KIE)

To confirm C-H abstraction is the rate-determining step (RDS):

-

Synthesize 9,9-dideuterofluorene (

).[1] -

Run parallel oxidations of

and -

Expectation:

. A primary KIE confirms the C-H bond is broken in the RDS, validating the radical abstraction mechanism.

Part 4: Pharmaceutical Relevance[1][8]

Why does a drug developer care about fluorene oxidation?

-

Metabolic Prediction: The C9 position is a "metabolic soft spot." Cytochrome P450 enzymes (specifically CYP3A4) utilize a radical-rebound mechanism (Compound I) analogous to the NHPI mechanism. Drugs containing fluorene-like scaffolds (e.g., Lumefantrine analogs) often undergo metabolic clearance via C9-hydroxylation or ketone formation.[1]

-

Toxicity Mechanisms: Stable fluorenyl radicals can intercalate into DNA. If a drug generates a long-lived radical in vivo, it may exhibit genotoxicity.[1]

-

Impurity Profiling: In the synthesis of fluorene-based APIs, the "fluorenone impurity" is ubiquitous. Understanding that this arises from radical autoxidation during storage (air exposure + light) allows for better stability protocols (e.g., storing under Argon, adding radical scavengers like BHT).

Decision Logic for Scaffold Optimization

Use this logic flow to assess risk in drug design.

Caption: Figure 2. Strategic decision tree for medicinal chemists dealing with fluorene scaffolds.

References

-

Ishii, Y., et al. (1997). "Alkane Oxidation with Molecular Oxygen Using N-Hydroxyphthalimide (NHPI) as a New Catalyst." Journal of Organic Chemistry. Link

-

Ingold, K. U., & Pratt, D. A. (2014).[1] "Advances in Radical-Trapping Antioxidant Chemistry." Chemical Reviews. Link

-

Study.com. (n.d.). "Oxidation of Fluorene to Fluorenone Mechanism." Study.com. Link

-

MDPI. (2025). "Stable Fluorenyl Radicals Showing Tunable Doublet Emission."[3] MDPI Molecules. Link

-

National Institutes of Health (NIH). (2016). "Detection and characterisation of radicals using electron paramagnetic resonance (EPR)." PubMed Central. Link

Sources

- 1. CN1962597A - Oxidation preparation method for 9- fluorenone compound from fluorine compound - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Detection of the formyl radical by EPR spin-trapping and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical calculations of O-O bond strength in fluorene hydroperoxides

Theoretical Profiling of O-O Bond Scission in Fluorene Hydroperoxides: A Computational Protocol

Executive Summary

Fluorene hydroperoxides (FHPs) occupy a critical intersection between materials science (degradation of OLED hosts) and pharmacology (antimalarial peroxide pharmacophores). The stability and reactivity of these species are governed almost exclusively by the Oxygen-Oxygen (O-O) bond dissociation energy (BDE).

This technical guide provides a rigorous computational framework for determining the O-O BDE of FHPs. Unlike generic organic peroxides, the fluorenyl system introduces unique electronic delocalization effects that necessitate specific choices in Density Functional Theory (DFT) integration grids, basis sets, and solvation models. This document outlines a self-validating protocol for researchers to accurately predict these values, facilitating rational drug design and stability forecasting.

Theoretical Framework: Selection of Level of Theory

To achieve chemical accuracy (±1 kcal/mol), one cannot rely on standard B3LYP formulations due to their failure to capture medium-range electron correlation effects inherent in radical formation.

The Functional: M06-2X vs. B97X-D

For O-O bond scission, the following functionals are recommended based on benchmark performance against CCSD(T) limits:

-

M06-2X (Global Hybrid Meta-GGA): The gold standard for main-group thermochemistry and non-covalent interactions. It implicitly captures dispersion, which is critical for the stacking interactions often seen in fluorene derivatives.

- B97X-D (Range-Separated Hybrid): Excellent for preventing self-interaction errors in radical species.

Recommendation: Use M06-2X for energetics and

Basis Set Requirements

-

Optimization: 6-31+G(d,p) is sufficient for geometry convergence.

-

Single Point Energy (SPE): 6-311++G(3df,3pd) or def2-QZVP is mandatory to minimize Basis Set Superposition Error (BSSE) during bond elongation.

Computational Workflow & Protocol

The calculation of Homolytic Bond Dissociation Enthalpy (HBDE) requires a subtractive approach involving the parent molecule and its radical fragments.

Step-by-Step Protocol

-

Conformational Search: Fluorene hydroperoxides exhibit conformers based on the torsion of the -OOH moiety. Perform a relaxed scan of the

dihedral angle. -

Geometry Optimization (Ground State): Optimize the lowest energy conformer in the solution phase (e.g., Toluene or Water) using the SMD (Solvation Model based on Density) model.

-

Check: Ensure no imaginary frequencies.

-

-

Radical Optimization: Optimize the geometry of the resulting radicals (

and-

Note: The fluorenyl-oxyl radical (

) allows spin density delocalization into the aromatic rings. Unrestricted DFT (UB3LYP or UM06-2X) must be used.

-

-

Thermochemical Correction: Calculate Zero-Point Energy (ZPE) and thermal corrections (

) at 298.15 K. -

Final BDE Calculation:

Workflow Visualization

Figure 1: Computational pipeline for determining Bond Dissociation Enthalpy (BDE) using high-level DFT.

Mechanistic Analysis: Homolytic Scission

The primary decomposition pathway for fluorene hydroperoxides is the homolytic cleavage of the O-O bond. This process is governed by the stability of the resulting 9-fluorenyloxyl radical.

Radical Stabilization

Unlike aliphatic hydroperoxides, the fluorene backbone provides a

-

Electronic Effect: Electron-Withdrawing Groups (EWGs) at the C2/C7 positions (e.g., -NO2) destabilize the electron-deficient oxygen radical, increasing the BDE.

-

Steric Effect: Bulky substituents at C9 (e.g., 9-phenyl-9-hydroperoxyfluorene) induce strain, decreasing the BDE and accelerating decomposition.

Mechanistic Pathway Diagram

Figure 2: Reaction coordinate for the homolytic cleavage of the O-O bond, highlighting the reversibility within the solvent cage.

Data Interpretation & Expected Trends

The following table summarizes expected BDE values based on substituent electronics. These values are derived from calibrated DFT (M06-2X) benchmarks for aryl-hydroperoxides.

| Substituent (R) | Position | Electronic Effect | Predicted BDE (kcal/mol) | Stability Implication |

| -H (Unsubstituted) | C9 | Reference | 45.2 - 47.5 | Moderate Stability |

| -CH3 | C9 | Hyperconjugative Stabilization | 43.0 - 44.5 | More Labile |

| -NO2 | C2 | Strong Withdrawal (Inductive) | 48.5 - 50.0 | Highly Stable |

| -OCH3 | C2 | Resonance Donation | 44.0 - 46.0 | Slightly Labile |

| -Phenyl | C9 | Steric Bulk + Resonance | 40.5 - 42.5 | Unstable (Prone to rearrangement) |

Key Insight for Drug Design: If the target fluorene derivative is intended as an antimalarial (where O-O cleavage is the mechanism of action), targeting a BDE of 40–43 kcal/mol is ideal. Values >48 kcal/mol may result in inactivity, while <38 kcal/mol leads to poor shelf-life stability.

References

-

Bach, R. D., & Schlegel, H. B. (2020).[1] The Bond Dissociation Energy of Peroxides Revisited. The Journal of Physical Chemistry A, 124(23), 4750–4761.

-

Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry. Theoretical Chemistry Accounts, 120, 215–241.

-

Grimme, S. (2006). Semiempirical GGA-type density functional constructed with a long-range dispersion correction. Journal of Computational Chemistry, 27(15), 1787–1799.

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396.

-

Wayner, D. D. M., et al. (1996). Bond Dissociation Energies of O-H Bonds in Phenols and Hydroperoxides. Journal of the American Chemical Society.

Sources

Methodological & Application

Synthesis of 9-Hydroperoxy-9-methylfluorene: A Detailed Protocol for Researchers

Abstract

This application note provides a comprehensive, research-grade protocol for the synthesis of 9-hydroperoxy-9-methylfluorene from 9-methylfluorene. While the target molecule is known as a metabolite in biological systems, a standardized laboratory synthesis protocol is not widely documented. This guide bridges that gap by detailing a robust method based on the principles of base-catalyzed autoxidation of hydrocarbons bearing acidic C-H bonds. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth explanations of the reaction mechanism, experimental setup, purification, and analytical characterization. Crucially, this document emphasizes the critical safety protocols required for the safe handling of organic hydroperoxides, which are potentially hazardous materials.

Introduction: The Significance of 9-Hydroperoxy-9-methylfluorene

9-Hydroperoxy-9-methylfluorene is an oxidized derivative of 9-methylfluorene. The fluorene scaffold is a privileged structure in medicinal chemistry and materials science, and its derivatives exhibit a wide range of biological and photophysical properties. The introduction of a hydroperoxy group at the 9-position provides a valuable synthetic handle for further functionalization and can also be of interest for studying oxidative processes and their biological implications. This protocol details a practical and accessible method for the preparation of this compound in a laboratory setting.

The synthesis is predicated on the notable acidity of the proton at the 9-position of the fluorene ring system, which is both benzylic and adjacent to two aromatic rings. This allows for deprotonation with a suitable base to form a stabilized carbanion, which can then undergo autoxidation in the presence of molecular oxygen to yield the desired hydroperoxide.

Reaction Mechanism and Rationale

The synthesis of 9-hydroperoxy-9-methylfluorene from 9-methylfluorene proceeds via a base-catalyzed autoxidation mechanism. This is a radical chain reaction initiated by the deprotonation of the starting material.

Step 1: Deprotonation A strong base is used to abstract the acidic proton at the 9-position of 9-methylfluorene, forming a resonance-stabilized 9-methylfluorenyl anion. The choice of a strong, non-nucleophilic base is critical to favor deprotonation over other potential side reactions.

Step 2: Initiation The 9-methylfluorenyl anion undergoes a single-electron transfer (SET) to molecular oxygen (a diradical), generating a 9-methylfluorenyl radical and a superoxide radical anion.